molecular formula C23H25N3S B2558020 N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-30-3

N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2558020
CAS No.: 393830-30-3
M. Wt: 375.53
InChI Key: GLCGEJDFLXYRLA-UHFFFAOYSA-N
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Description

Pyrrolopyrazine derivatives are a class of heterocyclic compounds . They are known to possess interesting biological and pharmacological activities . These compounds are often synthesized from pyrazole and triazole/isoxazole scaffolds .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives often involves the use of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage . The reaction of sodium 3- (5-methyl-1- (p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt is also a common method .


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives often involve the construction of bicyclic systems containing the imidazole nucleus . Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine have been studied, and methods have been developed for catalytic hydrogenation of these compounds .

Scientific Research Applications

Structural and Molecular Studies

The synthesis and structural characterization of related compounds, such as 1,2,4-triazole derivatives prepared by oxidative cyclization of thiosemicarbazides, offer insights into molecular structures and supramolecular assembly. These studies, involving single-crystal X-ray diffraction, are foundational for understanding the chemical and physical properties of such compounds (Mirian Artime et al., 2018).

Anticancer Potential

Research into bidentate pyrazolyl thiosemicarbazones and their copper and ruthenium complexes has demonstrated significant cytotoxicity against human colonic adenocarcinoma cell lines. This suggests potential therapeutic applications in cancer treatment, emphasizing the importance of structural studies in developing effective anticancer agents (Orsolya Dömötör et al., 2020).

Synthetic Chemistry Innovations

The iodine-mediated synthesis of novel pyrazole derivatives showcases the efficiency of using iodine as a desulfurizing agent to promote cyclization reactions. This research contributes to the field of synthetic organic chemistry by developing new methods for synthesizing complex molecules (M. Mahdavi et al., 2016).

Development of Antimicrobial Agents

The synthesis of new pyridopyrimidinone-based thiadiazoles and pyrazolines has been explored for their potential as anti-breast cancer agents. These studies not only reveal the synthesis mechanisms but also evaluate the compounds' antitumor activity, indicating their utility in developing new antimicrobial substances (S. M. Gomha et al., 2017).

Corrosion Inhibition

Research on N-phenethylhydrazinecarbothioamide as a corrosion inhibitor for mild steel in sulfuric acid solution highlights its potential application in protecting industrial materials. The studies focus on the inhibitor's efficiency and the mechanism of action, which involves chemical adsorption on the metal surface (L. M. Shaker et al., 2021).

Future Directions

The future directions in the field of pyrrolopyrazine derivatives involve the synthesis of new compounds with potential bioactivity and pharmaceutical activity . This includes the development of new TSPO ligands in the series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides with high anxiolytic activity .

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3S/c1-18-9-11-20(12-10-18)22-21-8-5-15-25(21)16-17-26(22)23(27)24-14-13-19-6-3-2-4-7-19/h2-12,15,22H,13-14,16-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCGEJDFLXYRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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